molecular formula C14H10N2O2S B12245140 2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B12245140
M. Wt: 270.31 g/mol
InChI Key: YKNRZJFRBKFRLZ-UHFFFAOYSA-N
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Description

2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H10N2O2S It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a sulfanyl group at the 2-position, which is further connected to a 4-cyanophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of methyl groups using potassium permanganate or other oxidizing agents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the pyridine ring.

    Addition of the 4-Cyanophenylmethyl Group: The final step involves the reaction of the sulfanyl group with 4-cyanobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coordination complexes, due to its unique structural features.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfanyl and carboxylic acid groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

  • 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid
  • 2-{[(4-Cyanophenyl)methyl]sulfanyl}benzoic acid
  • 2-{[(4-Cyanophenyl)methyl]sulfanyl}thiophene-3-carboxylic acid

Comparison:

  • Structural Differences: While these compounds share the 4-cyanophenylmethylsulfanyl moiety, they differ in the core structure (pyridine, acetic acid, benzoic acid, thiophene).
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the core structure.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, the pyridine derivative may be more suitable for coordination chemistry, while the benzoic acid derivative may be preferred in medicinal chemistry.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H10N2O2S/c15-8-10-3-5-11(6-4-10)9-19-13-12(14(17)18)2-1-7-16-13/h1-7H,9H2,(H,17,18)

InChI Key

YKNRZJFRBKFRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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